molecular formula C6H5Br3N2 B1611231 (2,4,6-Tribromophenyl)hydrazine CAS No. 52722-79-9

(2,4,6-Tribromophenyl)hydrazine

Cat. No.: B1611231
CAS No.: 52722-79-9
M. Wt: 344.83 g/mol
InChI Key: IQWLAOGVNASYJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4,6-Tribromophenyl)hydrazine is a chemical compound with the molecular formula C6H5Br3N2 It is characterized by the presence of three bromine atoms attached to a phenyl ring and a hydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tribromophenyl)hydrazine typically involves the bromination of phenylhydrazine. The process begins with the reaction of phenylhydrazine with bromine in an appropriate solvent, such as acetic acid or ethanol, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the phenyl ring at the 2, 4, and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: (2,4,6-Tribromophenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

    Reduction: Reduction reactions can convert it into less brominated phenylhydrazines or completely dehalogenated products.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.

Major Products Formed:

    Oxidation: Azobenzenes, nitroso derivatives.

    Reduction: Less brominated phenylhydrazines, dehalogenated products.

    Substitution: Phenylhydrazine derivatives with different substituents.

Scientific Research Applications

(2,4,6-Tribromophenyl)hydrazine has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is utilized in the production of flame retardants and other brominated compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of (2,4,6-Tribromophenyl)hydrazine involves its interaction with molecular targets through its bromine atoms and hydrazine group. The bromine atoms can participate in halogen bonding, while the hydrazine group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2,4,6-Tribromophenol: A brominated phenol with similar bromine substitution but lacks the hydrazine group.

    2,4-Dibromophenylhydrazine: A related compound with two bromine atoms instead of three.

    Phenylhydrazine: The parent compound without any bromine substitution.

Uniqueness: (2,4,6-Tribromophenyl)hydrazine is unique due to the presence of both the hydrazine group and three bromine atoms, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

IUPAC Name

(2,4,6-tribromophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWLAOGVNASYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)NN)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90507573
Record name (2,4,6-Tribromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52722-79-9
Record name (2,4,6-Tribromophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90507573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 5
(2,4,6-Tribromophenyl)hydrazine
Reactant of Route 6
Reactant of Route 6
(2,4,6-Tribromophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.